methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate
Description
Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a heterocyclic compound featuring a fused thiazoloquinazoline core. Key structural elements include:
- Substituents:
While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., thiadiazoles, imidazolidinones) suggest applications in pharmaceuticals or materials science .
Properties
CAS No. |
1110970-62-1 |
|---|---|
Molecular Formula |
C21H16ClN3O4S2 |
Molecular Weight |
473.95 |
IUPAC Name |
methyl 3-[2-(4-chlorophenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
InChI |
InChI=1S/C21H16ClN3O4S2/c1-29-20(28)12-4-7-14-15(10-12)25-17(24-18(14)26)16(31-21(25)30)19(27)23-9-8-11-2-5-13(22)6-3-11/h2-7,10H,8-9H2,1H3,(H,23,27)(H,24,26) |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Thiazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazoloquinazoline ring system.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with 4-chlorophenethylamine, typically using a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thioxo group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Differences
Core Heterocycles: The target compound’s thiazoloquinazoline core is more complex than the thiadiazole in LS-03204 () or the oxazolidinone-imidazolidinone hybrids in . This complexity may enhance binding specificity in biological systems .
Substituent Effects: The 4-chlorophenethyl group increases lipophilicity compared to the phenylcarbamoyl group in LS-03205, suggesting improved membrane permeability in drug design . The methyl carboxylate in the target compound contrasts with the bulkier benzyl or imidazolidinone groups in , likely reducing steric hindrance in molecular interactions.
Hydrogen-Bonding Capacity :
Physicochemical and Crystallographic Considerations
- Crystallinity : Structural analogs like LS-03205 () are often analyzed using SHELX () for refinement and ORTEP-3 () for visualization. The target compound’s crystallinity may depend on its ability to form stable hydrogen-bonded networks .
- Solubility : The methyl carboxylate group improves aqueous solubility compared to purely aromatic analogs (e.g., thiazol-5-ylmethyl carbamates in ), though the 4-chlorophenethyl group may counteract this effect .
Biological Activity
Methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate is a complex organic compound with significant potential in pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : Methyl 3-[2-(4-chlorophenyl)ethylcarbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
- CAS Number : 1110970-62-1
- Molecular Formula : C21H16ClN3O4S2
- Molecular Weight : 473.95 g/mol
This compound features a thiazoloquinazoline core, which is recognized for its diverse biological activities, including anticancer and antimicrobial effects.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, affecting metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways, influencing processes such as cell proliferation and apoptosis.
- Ion Channel Activation : Recent studies have indicated that derivatives of thiazoloquinazoline can activate large-conductance voltage and Ca²⁺-activated K⁺ channels, which are crucial for cellular excitability and signaling .
In Vitro Studies
Research has demonstrated that this compound exhibits potent biological activity in vitro:
- Cytotoxicity : In studies involving cancer cell lines, derivatives similar to this compound showed significant cytotoxic effects. For instance, one derivative exhibited an EC50 of 2.89 μM against overactive bladder conditions by activating large-conductance K⁺ channels .
| Compound | EC50 (μM) | Activity Description |
|---|---|---|
| 12h | 2.89 | Potent activation of BK channels |
Case Studies
- Activation of BK Channels : A study focused on the activation of BK Ca channels by thiazoloquinazoline derivatives revealed that compound 12h significantly increased channel currents and reduced voiding frequency in animal models .
- Apoptosis Induction : Another study highlighted that certain quinazolinone derivatives could trigger apoptosis in cancer cells through cell cycle arrest mechanisms. This indicates the potential for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
